molecular formula C10H14N2O2 B8743684 2-Methyl-1-(4-nitrophenyl)propan-2-amine

2-Methyl-1-(4-nitrophenyl)propan-2-amine

Cat. No. B8743684
M. Wt: 194.23 g/mol
InChI Key: YJTXREMGWWXMCX-UHFFFAOYSA-N
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Patent
US07622467B2

Procedure details

α,α-Dimethylphenethylamine hydrochloride (20 g, 108 mmol) was dissolved in concentrated sulfuric acid (40 mL). The solution was cooled to −10° C. Nitric acid (31 mL, 90%) was added dropwise over a 30 min period while maintaining a reaction temperature below −5° C. The solution was stirred an addition 45 min then poured over ice and allowed to warm to room temperature over night. The product was collected via filtration (13.7 g). Aqueous sodium hydroxide(l N) was added to the filtrate and the title compound was isolated as a clear oil.
Name
α,α-Dimethylphenethylamine hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]([NH2:12])([CH3:11])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[CH3:11][C:3]([NH2:12])([CH3:2])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:13]([O-:15])=[O:14])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
α,α-Dimethylphenethylamine hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.CC(CC1=CC=CC=C1)(C)N
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a reaction temperature below −5° C
ADDITION
Type
ADDITION
Details
an addition 45 min
Duration
45 min
ADDITION
Type
ADDITION
Details
then poured over ice
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over night
FILTRATION
Type
FILTRATION
Details
The product was collected via filtration (13.7 g)
ADDITION
Type
ADDITION
Details
Aqueous sodium hydroxide(l N) was added to the filtrate

Outcomes

Product
Name
Type
product
Smiles
CC(CC1=CC=C(C=C1)[N+](=O)[O-])(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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